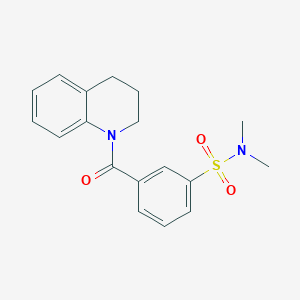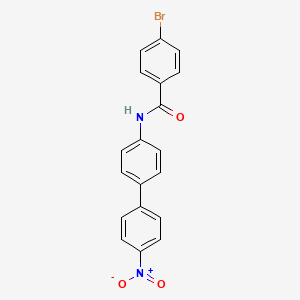![molecular formula C18H17ClN2O4 B5970050 4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5970050.png)
4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CB-839 and belongs to a class of drugs known as glutaminase inhibitors. Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism, and CB-839 has been shown to inhibit its activity.
作用机制
CB-839 inhibits glutaminase activity by binding to the active site of the enzyme. This prevents glutamine from being converted into glutamate, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CB-839 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase activity, CB-839 has been shown to reduce the levels of glutamate and other metabolites in cancer cells. This leads to a reduction in cell growth and proliferation, as well as an increase in cell death. CB-839 has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the main advantages of CB-839 is its specificity for glutaminase. This makes it a valuable tool for studying the role of glutaminase in cancer cell metabolism. However, CB-839 also has some limitations. It is a synthetic compound that may not accurately reflect the activity of natural glutaminase in cells. In addition, CB-839 may have off-target effects that could confound experimental results.
未来方向
CB-839 has shown promise as a potential cancer therapy, and there are a number of future directions for research in this area. One potential direction is to investigate the use of CB-839 in combination with other cancer therapies, such as immunotherapy. Another direction is to study the effects of CB-839 on non-cancerous cells, to better understand its potential side effects and limitations. Finally, further research is needed to optimize the dosing and delivery of CB-839 in order to maximize its effectiveness as a cancer therapy.
Conclusion:
CB-839 is a synthetic compound that has been extensively studied for its potential applications in cancer research. It inhibits glutaminase activity, thereby depriving cancer cells of the nutrients they need to survive. CB-839 has a number of biochemical and physiological effects, and has shown promise as a potential cancer therapy. However, further research is needed to fully understand its potential benefits and limitations.
合成方法
CB-839 is synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with phenylacetic acid to form 4-chloro-3-[(phenylacetyl)amino]benzoic acid. This intermediate is then reacted with 4-aminobutanoyl chloride to form CB-839.
科学研究应用
CB-839 has been extensively studied for its potential applications in cancer research. Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism by converting glutamine into glutamate. This process provides cancer cells with the necessary energy and building blocks to grow and divide. CB-839 has been shown to inhibit glutaminase activity, thereby depriving cancer cells of the nutrients they need to survive. This makes CB-839 a promising candidate for cancer therapy.
属性
IUPAC Name |
4-[4-chloro-3-[(2-phenylacetyl)amino]anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c19-14-7-6-13(20-16(22)8-9-18(24)25)11-15(14)21-17(23)10-12-4-2-1-3-5-12/h1-7,11H,8-10H2,(H,20,22)(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPLBRDHWQVKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)NC(=O)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5969969.png)

![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate](/img/structure/B5969988.png)
![2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5969989.png)

![2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970022.png)
![1-(1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5970026.png)
![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5970029.png)

![4-fluoro-N-({1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5970038.png)
![N-cyclopropyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5970044.png)
![7-(2-chlorophenyl)-2,5-dimethyl-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5970052.png)
![4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B5970056.png)
![2-{[4-hydroxy-5-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5970063.png)